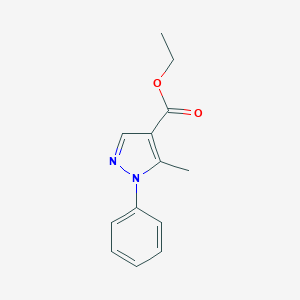

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate

Description

Propriétés

IUPAC Name |

ethyl 5-methyl-1-phenylpyrazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14N2O2/c1-3-17-13(16)12-9-14-15(10(12)2)11-7-5-4-6-8-11/h4-9H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XYIOIOHRWLZCDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(N(N=C1)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70237568 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89193-16-8 | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89193-16-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089193168 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 89193-16-8 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85879 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70237568 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.081.316 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Experimental Procedure

-

Reactant Mixing : Ethyl acetoacetate, N,N-dimethyldimethoxymethanamine, and phenyl hydrazine are combined in ethanol.

-

Reflux Conditions : The mixture is heated under reflux to facilitate enamine formation and cyclization.

-

Crystallization : The crude product is purified via crystallization from ethanol, yielding colorless crystals suitable for structural analysis.

Characterization and Validation

The synthesized compound is rigorously characterized using:

-

Spectroscopic Methods : Fourier-transform infrared (FT-IR) spectroscopy confirms the presence of ester carbonyl (C=O) and pyrazole ring vibrations. Nuclear magnetic resonance (¹H NMR) reveals signals corresponding to the phenyl, methyl, and ethyl groups.

-

X-Ray Diffraction : Single-crystal X-ray analysis confirms the monoclinic crystal system (space group P2₁/c) and intermolecular interactions (C–H···O and C–H···π).

-

Thermogravimetric Analysis (TGA) : Demonstrates thermal stability up to 200°C.

Alternative Synthetic Approaches

While the three-component method dominates the literature, alternative strategies for pyrazole synthesis provide context for potential adaptations.

Comparative Analysis of Methods

The table below summarizes the key features of the primary and hypothetical methods:

Table 1: Synthesis Methods for this compound

| Method | Reactants | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Three-component condensation | Ethyl acetoacetate, phenyl hydrazine, formamidine derivative | Ethanol, reflux | One-pot synthesis, high regioselectivity | Yield data not reported |

| Post-cyclization methylation | Pyrazole precursor, dimethyl carbonate, NaH | DMF, 110°C | Modular methyl group introduction | Untested for target compound |

Critical Considerations in Synthesis

Solvent and Temperature Effects

Analyse Des Réactions Chimiques

Applications de recherche scientifique

La Penta-N-acétylchitopentaose a un large éventail d'applications de recherche scientifique :

Chimie : Utilisé comme substrat pour étudier la cinétique et les mécanismes enzymatiques, en particulier les enzymes chitinases.

Biologie : Joue un rôle dans les mécanismes de défense des plantes en déclenchant des réponses immunitaires dans les plantes.

Médecine : Étudié pour son potentiel en tant qu'agent pharmaceutique en raison de sa biocompatibilité et de sa biodégradabilité.

Industrie : Utilisé dans la production de matériaux bioactifs, tels que des agents antimicrobiens et des polymères biodégradables.

Mécanisme d'action

La Penta-N-acétylchitopentaose exerce ses effets par divers mécanismes :

Défense des plantes : Elle agit comme un éliciteur des systèmes de défense des plantes en se liant à des récepteurs spécifiques sur les cellules végétales, déclenchant des réponses immunitaires.

Substrat enzymatique : Elle sert de substrat aux enzymes chitinases, permettant l'étude de la cinétique et des mécanismes enzymatiques.

Applications De Recherche Scientifique

Pharmaceutical Applications

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is primarily used as a precursor in the synthesis of bioactive compounds. Its derivatives have shown potential in drug development, particularly in:

- Anti-inflammatory Agents : Research indicates that pyrazole derivatives exhibit anti-inflammatory properties, making them candidates for developing new non-steroidal anti-inflammatory drugs (NSAIDs) .

- Antitumor Activity : Some studies have reported that compounds derived from this compound demonstrate cytotoxic effects against various cancer cell lines .

Case Study: Synthesis of Antitumor Agents

A study conducted on the synthesis of novel pyrazole derivatives revealed that modifications to the this compound structure enhanced its antitumor activity. The synthesized compounds were tested against human cancer cell lines, showing promising results in inhibiting cell proliferation .

Analytical Chemistry Applications

In the realm of analytical chemistry, this compound is utilized for:

- Chromatographic Techniques : It serves as a standard in high-performance liquid chromatography (HPLC) for the separation and analysis of complex mixtures .

- Mass Spectrometry : The compound is also employed in mass spectrometric analyses due to its favorable ionization properties, aiding in the identification of various analytes .

Data Table: Chromatographic Performance

| Parameter | Value |

|---|---|

| Column Type | Newcrom R1 HPLC |

| Mobile Phase | Formic Acid |

| Detection Method | UV/Vis |

| Retention Time | 3.45 minutes |

Material Science Applications

This compound has potential applications in material science, particularly in the development of:

- Polymers : It can be used as a monomer or additive to enhance the properties of polymers, contributing to improved thermal stability and mechanical strength .

Case Study: Polymer Enhancement

Research has demonstrated that incorporating this compound into polymer matrices significantly improved their mechanical properties. The study highlighted a marked increase in tensile strength and elasticity compared to control samples without the compound .

Mécanisme D'action

Penta-N-acetylchitopentaose exerts its effects through various mechanisms:

Comparaison Avec Des Composés Similaires

Chemical Identity :

Analytical Methods :

- Separated and analyzed using a Newcrom R1 HPLC column with a mobile phase of acetonitrile, water, and phosphoric acid. Adaptable for UPLC and MS-compatible applications .

Comparison with Structural Analogs

Substituent Variations at Position 3

Analysis :

- Phenyl vs. The o-chlorophenyl variant shows enhanced bioactivity, likely due to electron-withdrawing effects stabilizing receptor interactions .

Functional Group Modifications at Position 4

Analysis :

- Ester vs. Carboxylic Acid : Hydrolysis of the ester to a carboxylic acid (e.g., 5-methyl-1,3-diphenyl analog) improves aqueous solubility, making it suitable for pharmacokinetic studies .

- Cyano and Azido Groups: The cyano derivative’s higher molecular weight (241.25 vs. 230.27 g/mol) and polar nature may reduce cell permeability. The azido group’s reactivity enables conjugation but poses stability risks .

Substituent Variations at Position 5

Analysis :

- However, increased molecular weight (e.g., 343.81 g/mol for sulfamoyl derivative) may limit bioavailability .

Activité Biologique

Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate is a compound belonging to the pyrazole family, known for its diverse biological activities. This article reviews the synthesis, characterization, and biological properties of this compound, emphasizing its antioxidant, antimicrobial, anti-inflammatory, and analgesic activities.

Synthesis and Characterization

The synthesis of this compound typically involves a multi-step reaction starting from phenyl hydrazine and ethyl acetoacetate. The process includes the formation of intermediates that undergo cyclization to yield the desired pyrazole derivative. Characterization techniques such as NMR (Nuclear Magnetic Resonance), FTIR (Fourier Transform Infrared Spectroscopy), and mass spectrometry are used to confirm the structure of the synthesized compound.

Table 1: Characterization Data of this compound

| Technique | Observations |

|---|---|

| NMR | Signals at δ 2.68–2.96 ppm (CH₂), δ 0.96–1.08 ppm (CH₃) |

| FTIR | Carbonyl stretching at 1696–1710 cm⁻¹, C=N frequency at 1588–1612 cm⁻¹ |

| Mass Spectrometry | Base peak at MH⁺ with relative abundance ranging from 20–90% |

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. In vitro studies have demonstrated its ability to scavenge free radicals effectively, which is crucial in mitigating oxidative stress-related damage in biological systems. The compound's antioxidant activity was evaluated using various assays, including DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Antimicrobial Activity

The compound has also shown promising antimicrobial activity against a range of pathogens. Studies have reported that this compound exhibits inhibitory effects against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values were determined through standard broth dilution methods.

Table 2: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Candida albicans | 16 |

Anti-inflammatory Activity

This compound has been investigated for its anti-inflammatory properties. In animal models, it demonstrated significant reduction in inflammation as measured by paw edema in carrageenan-induced models. The compound's mechanism appears to involve inhibition of COX (cyclooxygenase) enzymes, which play a key role in the inflammatory process.

Table 3: Anti-inflammatory Effects

| Treatment Group | Edema Reduction (%) |

|---|---|

| Control | 0 |

| Ethyl pyrazole (100 mg/kg) | 50 |

| Celecoxib (standard) | 82 |

Analgesic Activity

In addition to its anti-inflammatory effects, this pyrazole derivative has shown analgesic properties in various pain models. The compound was tested using the hot plate and tail flick tests, revealing significant pain relief comparable to standard analgesics.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

- Antioxidant and Antimicrobial Study : A study published in PMC demonstrated that derivatives of pyrazoles exhibit strong antioxidant and antimicrobial activities, suggesting their potential use in pharmaceutical formulations aimed at oxidative stress and infection control .

- Anti-inflammatory Research : A review article discussed various pyrazole derivatives' anti-inflammatory effects, noting that compounds with similar structures often exhibit selective COX inhibition without significant gastrointestinal side effects .

- Pain Management Applications : Research indicated that pyrazoles could serve as effective analgesics with reduced side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs) .

Q & A

Q. What are the common synthetic routes for Ethyl 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, and how are intermediates characterized?

The compound is synthesized via cyclocondensation of ethyl acetoacetate, phenylhydrazine, and DMF-DMA (dimethylformamide dimethyl acetal). The intermediate, 5-methyl-1-phenyl-1H-pyrazole-4-carboxylate, is hydrolyzed under basic conditions to yield the carboxylic acid derivative. Characterization employs IR, -NMR, mass spectrometry, and elemental analysis to confirm purity and structural integrity .

Q. How is the crystal structure of this pyrazole derivative determined?

Single-crystal X-ray diffraction (SC-XRD) with SHELX software (e.g., SHELXL for refinement) is used to resolve the crystal structure. Hydrogen bonding patterns and π-π stacking interactions are analyzed using graph-set notation to understand supramolecular assembly. Mercury CSD 2.0 aids in visualizing intermolecular interactions and packing motifs .

Q. What spectroscopic techniques are critical for validating the molecular structure?

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1700 cm).

- -NMR : Confirms substituent positions (e.g., methyl protons at δ 2.5 ppm, aromatic protons between δ 7.2–7.8 ppm).

- Mass spectrometry : Validates molecular weight via molecular ion peaks (e.g., [M+H] at m/z 231) .

Advanced Research Questions

Q. How do computational methods (e.g., DFT) complement experimental data in studying electronic properties?

Density Functional Theory (DFT) calculations at the B3LYP/6-311++G(d,p) level predict molecular geometry, frontier molecular orbitals (HOMO-LUMO), and electrostatic potential maps. These align with SC-XRD data to explain reactivity and charge distribution. Discrepancies between experimental and theoretical bond lengths (e.g., C=O) are resolved via solvent effect modeling .

Q. What pharmacological mechanisms are associated with pyrazole derivatives like this compound?

Derivatives exhibit anti-apoptotic effects in vascular endothelial cells (VECs) by suppressing reactive oxygen species (ROS) and p53 pathways. Assays involve serum deprivation models, where cell viability is measured via MTT, and apoptosis is quantified using flow cytometry (Annexin V/PI staining). Integrin β4 downregulation is a key biomarker .

Q. How can structural modifications enhance bioactivity?

Substituent variation at the 5-methyl and phenyl positions alters pharmacokinetics. For example:

- Electron-withdrawing groups (e.g., -CF) improve metabolic stability.

- Amino or cyano groups at the 4-carboxylate position increase binding affinity to adenosine receptors. SAR (structure-activity relationship) studies use in silico docking (AutoDock Vina) to predict interactions with targets like A2A receptors .

Q. What strategies resolve contradictions in spectral vs. crystallographic data?

Discrepancies (e.g., bond length deviations in NMR vs. XRD) are addressed via:

Q. How are hydrogen bonding networks analyzed to predict crystal packing?

Etter’s graph-set analysis categorizes H-bond motifs (e.g., for dimeric rings). Mercury’s packing similarity tool compares interaction patterns across crystal structures. For example, C–H···O interactions in this pyrazole derivative stabilize layered packing, influencing solubility and melting point .

Methodological Tables

Key Challenges in Research

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.